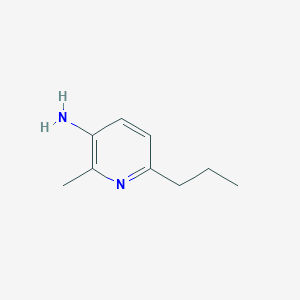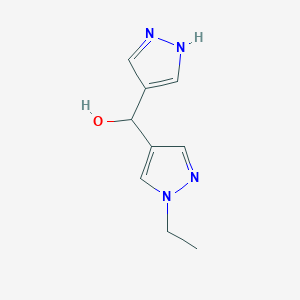
(1-Ethyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Ethyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol is a compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features two pyrazole rings, one of which is substituted with an ethyl group at the 1-position and a hydroxymethyl group at the 4-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with 1H-pyrazole-4-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an appropriate solvent like ethanol under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
化学反応の分析
Types of Reactions
(1-Ethyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole rings can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: (1-Ethyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)carboxylic acid.
Reduction: this compound.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
科学的研究の応用
(1-Ethyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
作用機序
The mechanism of action of (1-Ethyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways, including enzymes and receptors involved in various biological processes. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, potentially leading to its observed biological effects[3][3].
類似化合物との比較
Similar Compounds
1-(1-Ethyl-1H-pyrazol-4-yl)ethanone: Similar structure but with a ketone group instead of a hydroxymethyl group.
2-(1-Methyl-1H-pyrazol-4-yl)morpholine: Contains a morpholine ring instead of a second pyrazole ring.
4-(1H-Pyrazol-1-yl)benzaldehyde: Features a benzaldehyde group instead of a hydroxymethyl group.
Uniqueness
(1-Ethyl-1H-pyrazol-4-yl)(1H-pyrazol-4-yl)methanol is unique due to its dual pyrazole ring structure and the presence of both an ethyl and a hydroxymethyl group. This combination of features provides it with distinct chemical and biological properties compared to other pyrazole derivatives .
特性
分子式 |
C9H12N4O |
|---|---|
分子量 |
192.22 g/mol |
IUPAC名 |
(1-ethylpyrazol-4-yl)-(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C9H12N4O/c1-2-13-6-8(5-12-13)9(14)7-3-10-11-4-7/h3-6,9,14H,2H2,1H3,(H,10,11) |
InChIキー |
MBXLFBAPGAPXTE-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C=N1)C(C2=CNN=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-1-azaspiro[3.5]nonane](/img/structure/B13069916.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxypentanoic acid](/img/structure/B13069929.png)
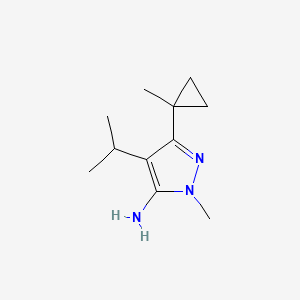

![Ethyl 1,3-dioxolo[4,5-b]pyridine-6-carboxylate](/img/structure/B13069947.png)

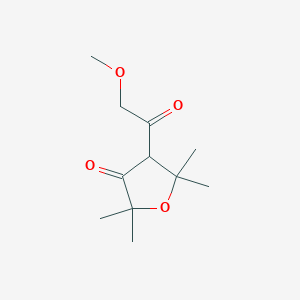

![1-Fluoro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13069984.png)
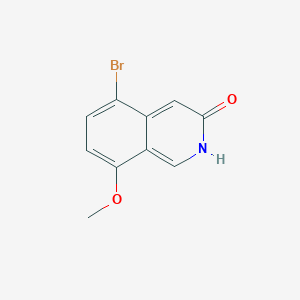

![1-(2,2,2-Trifluoroethyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13070002.png)
